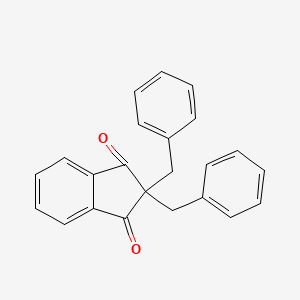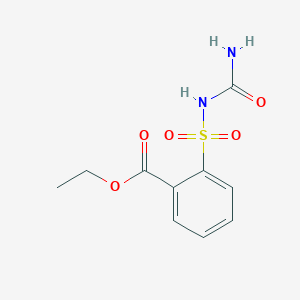
9,14-Di(benzenesulfonyl)docosane-10,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,14-Di(benzenesulfonyl)docosane-10,13-dione is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups attached to a docosane backbone with ketone functionalities at positions 10 and 13
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Di(benzenesulfonyl)docosane-10,13-dione typically involves multi-step organic reactions. One common method includes the sulfonylation of docosane derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
化学反应分析
Types of Reactions
9,14-Di(benzenesulfonyl)docosane-10,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
科学研究应用
9,14-Di(benzenesulfonyl)docosane-10,13-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 9,14-Di(benzenesulfonyl)docosane-10,13-dione involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The benzenesulfonyl groups and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Docosane: A simple hydrocarbon with a similar backbone but lacking the functional groups present in 9,14-Di(benzenesulfonyl)docosane-10,13-dione.
Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different backbones, exhibiting varying reactivity and applications.
Ketone-containing docosane derivatives: Compounds with ketone functionalities on a docosane backbone, but without the benzenesulfonyl groups.
Uniqueness
This compound is unique due to the combination of benzenesulfonyl groups and ketone functionalities on a docosane backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
属性
| 91475-64-8 | |
分子式 |
C34H50O6S2 |
分子量 |
618.9 g/mol |
IUPAC 名称 |
9,14-bis(benzenesulfonyl)docosane-10,13-dione |
InChI |
InChI=1S/C34H50O6S2/c1-3-5-7-9-11-19-25-33(41(37,38)29-21-15-13-16-22-29)31(35)27-28-32(36)34(26-20-12-10-8-6-4-2)42(39,40)30-23-17-14-18-24-30/h13-18,21-24,33-34H,3-12,19-20,25-28H2,1-2H3 |
InChI 键 |
ZWBZJVCFOTVNNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(=O)CCC(=O)C(CCCCCCCC)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
